Cas no 1805926-67-3 (2-Cyano-3-(difluoromethyl)-4-iodopyridine-5-sulfonyl chloride)

2-Cyano-3-(difluoromethyl)-4-iodopyridine-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-3-(difluoromethyl)-4-iodopyridine-5-sulfonyl chloride
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- Inchi: 1S/C7H2ClF2IN2O2S/c8-16(14,15)4-2-13-3(1-12)5(6(4)11)7(9)10/h2,7H
- InChI Key: BYAGQISRKOXNOX-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)C(C#N)=NC=C1S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 404
- XLogP3: 2.2
- Topological Polar Surface Area: 79.2
2-Cyano-3-(difluoromethyl)-4-iodopyridine-5-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029043292-1g |
2-Cyano-3-(difluoromethyl)-4-iodopyridine-5-sulfonyl chloride |
1805926-67-3 | 97% | 1g |
$1,475.10 | 2022-04-01 |
2-Cyano-3-(difluoromethyl)-4-iodopyridine-5-sulfonyl chloride Related Literature
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
Additional information on 2-Cyano-3-(difluoromethyl)-4-iodopyridine-5-sulfonyl chloride
Recent Advances in the Application of 2-Cyano-3-(difluoromethyl)-4-iodopyridine-5-sulfonyl chloride (CAS: 1805926-67-3) in Chemical Biology and Pharmaceutical Research
The compound 2-Cyano-3-(difluoromethyl)-4-iodopyridine-5-sulfonyl chloride (CAS: 1805926-67-3) has recently emerged as a versatile building block in medicinal chemistry and chemical biology. This sulfonyl chloride derivative, characterized by its unique combination of electron-withdrawing groups (cyano, difluoromethyl, and iodo substituents), has demonstrated significant potential in the synthesis of bioactive molecules and pharmaceutical intermediates. Recent studies highlight its utility in the development of kinase inhibitors, covalent protein modifiers, and radiolabeled probes for diagnostic applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers leveraged the reactivity of the sulfonyl chloride group to create covalent warheads, while the iodo substituent served as a handle for further functionalization via cross-coupling reactions. The resulting compounds showed improved selectivity profiles compared to earlier generation inhibitors, with IC50 values in the low nanomolar range against BTK while maintaining minimal off-target effects.
In the field of chemical biology, 1805926-67-3 has been employed as a versatile scaffold for the development of activity-based protein profiling (ABPP) probes. The difluoromethyl group enhances the metabolic stability of these probes, while the sulfonyl chloride moiety enables efficient covalent modification of active site residues in target enzymes. A recent Nature Chemical Biology publication demonstrated the successful application of derivatives of this compound in mapping the activity landscape of cysteine proteases in complex biological samples.
The pharmaceutical industry has shown growing interest in this compound due to its potential in PET tracer development. The iodine atom at the 4-position provides an excellent site for radioisotope exchange, allowing for the straightforward preparation of 124I-labeled tracers. Recent preclinical studies have demonstrated the utility of such tracers in oncology imaging, particularly for tumors with high expression of specific kinase targets.
From a synthetic chemistry perspective, the reactivity of 2-Cyano-3-(difluoromethyl)-4-iodopyridine-5-sulfonyl chloride has been systematically investigated in several recent publications. The compound undergoes clean nucleophilic substitution at the sulfonyl chloride position with various amines and alcohols, while the iodo group participates efficiently in Sonogashira, Suzuki, and other cross-coupling reactions. This dual reactivity makes it particularly valuable for the rapid generation of structurally diverse compound libraries.
Ongoing research is exploring the stability and formulation challenges associated with this compound. While the sulfonyl chloride group provides excellent reactivity, it also presents stability issues in aqueous environments. Recent advances in prodrug strategies and formulation science have begun to address these limitations, opening new possibilities for the direct therapeutic application of derivatives of 1805926-67-3.
In conclusion, 2-Cyano-3-(difluoromethyl)-4-iodopyridine-5-sulfonyl chloride represents a promising multifunctional building block with applications spanning drug discovery, chemical biology, and diagnostic imaging. Its unique combination of reactive groups enables diverse chemical transformations while maintaining favorable physicochemical properties. As research continues to uncover new applications for this versatile compound, it is likely to play an increasingly important role in the development of next-generation therapeutics and research tools.
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